molecular formula C17H16N2O3S2 B2520986 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-61-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2520986
CAS No.: 896352-61-7
M. Wt: 360.45
InChI Key: CJKBVSULZUSHCG-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride in the presence of a base.

    Amidation: Coupling of the benzo[d]thiazole derivative with 4-(methylsulfonyl)benzoic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzoic acid

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide may have unique properties due to the specific arrangement of functional groups, which could influence its reactivity, stability, and interactions with biological targets.

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15_{15}H16_{16}N2_{2}O2_{2}S
Molecular Weight: 296.36 g/mol
CAS Number: 886945-97-7

The compound features a benzothiazole ring fused with a methylsulfonyl group and an amide functional group, which contributes to its biological efficacy. The presence of these functional groups is significant for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Methylation Reactions: Utilizing methylating agents such as methyl iodide or dimethyl sulfate to introduce methyl groups.
  • Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride in the presence of a base.
  • Amidation: Coupling the benzo[d]thiazole derivative with 4-(methylsulfonyl)benzoic acid or its derivatives using coupling agents like EDCI or DCC.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. Studies have shown that benzothiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Kinase Activity: Many benzothiazole derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • Induction of Reactive Oxygen Species (ROS): These compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Acetylcholinesterase Inhibition

Recent studies have explored the potential of benzothiazole derivatives as acetylcholinesterase (AChE) inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, suggesting that this compound may also possess this capability .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that a related compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory activity .
    • Another research highlighted that benzothiazole derivatives could significantly reduce tumor growth in xenograft models, showcasing their anticancer potential.
  • Computational Studies:
    • Molecular docking studies have been employed to elucidate the binding interactions between benzothiazole derivatives and their biological targets, providing insights into their mechanism of action .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-4-5-11(2)15-14(10)18-17(23-15)19-16(20)12-6-8-13(9-7-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKBVSULZUSHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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